molecular formula C7H14ClNO2 B008459 2-Piperidylacetic Acid Hydrochloride CAS No. 19615-30-6

2-Piperidylacetic Acid Hydrochloride

Cat. No. B008459
CAS RN: 19615-30-6
M. Wt: 179.64 g/mol
InChI Key: DJEVRGSQHJHEKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Piperidylacetic acid hydrochloride and related compounds involves hydrogenation of pyrrolyl esters and pyridine-alkanoic acid hydrochlorides. This process typically uses catalysts such as platinum oxide, rhodium on alumina, or palladium on carbon in aqueous solutions (Tsui & Wood, 1979).

Molecular Structure Analysis

The molecular structure of 2-Piperidylacetic acid hydrochloride and its complexes has been characterized by X-ray diffraction. Studies have shown the formation of mono- and dihydrates and various complexes with other acids, revealing insights into the compound's hydrogen bonding and molecular geometry (Dega‐Szafran et al., 2004).

Chemical Reactions and Properties

2-Piperidylacetic acid hydrochloride participates in various chemical reactions, including acylation and complex formation with other acids. The structure-activity relationship studies have highlighted the importance of the substituent's nature on the piperidine ring for its chemical reactivity and interaction with other molecules (Vecchietti et al., 1991).

Scientific Research Applications

  • Synthesis and Chemical Properties

    • 2-Piperidylacetic acid hydrochloride has been explored in various chemical synthesis processes. For instance, its preparation through the hydrogenation of ethyl 2-pyrrolylacetate and diethyl 2-pyrrolylmethylenemalonate over rhodium on alumina in HCl solution, followed by acidic hydrolysis, has been documented (Tsui & Wood, 1979).
  • Enantioselective Reactions

    • Research on the enantioselectivities of lipase-catalyzed reactions involving 2-piperidylacetic acid demonstrates its application in organic synthesis. N-Acetylated 2-piperidylacetic acid methyl ester showed good enantioselectivity in specific solvent mixtures, highlighting its potential in asymmetric synthesis (Liljeblad et al., 2007).
  • Pharmaceutical Development

    • While specific applications of 2-piperidylacetic acid hydrochloride in pharmaceuticals were not identified in the current search, its structural relatives and synthesis methods suggest potential relevance in drug development and medicinal chemistry.
  • Chemical Analysis and Kinetics

    • Studies have also been conducted on the kinetics of hydrolysis of derivatives of 2-piperidylacetic acid. Such studies are crucial in understanding the chemical behavior and stability of compounds under various conditions (Siegel et al., 1959).
  • Structural and Molecular Studies

    • The crystal and molecular structure of 1-piperidiniumacetic acid chloride has been examined, providing insights into the structural properties of compounds related to 2-piperidylacetic acid hydrochloride. Such studies are fundamental in material science and crystallography (Dega-Szafran et al., 2004).

Safety And Hazards

2-Piperidylacetic Acid Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

Future Directions

Piperidines, including 2-Piperidylacetic Acid Hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEVRGSQHJHEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501007
Record name (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidylacetic Acid Hydrochloride

CAS RN

19615-30-6
Record name (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-2-yl)acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidylacetic Acid Hydrochloride
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2-Piperidylacetic Acid Hydrochloride
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2-Piperidylacetic Acid Hydrochloride
Reactant of Route 4
2-Piperidylacetic Acid Hydrochloride
Reactant of Route 5
2-Piperidylacetic Acid Hydrochloride
Reactant of Route 6
2-Piperidylacetic Acid Hydrochloride

Citations

For This Compound
1
Citations
A Liljeblad, HM Kavenius, P Tähtinen… - Tetrahedron: Asymmetry, 2007 - Elsevier
… In the second step 2-piperidylacetic acid hydrochloride 4 (2.00 g, 11.1 mmol) was dissolved in methanol (100 mL), and thionyl chloride (1.3 mL, 18 mmol) was added dropwise in an ice …
Number of citations: 30 www.sciencedirect.com

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